molecular formula C19H20N2O4S2 B3129737 4-{[(2-methoxy-1-naphthyl)sulfinyl]amino}-N,N-dimethylbenzenesulfonamide CAS No. 339107-02-7

4-{[(2-methoxy-1-naphthyl)sulfinyl]amino}-N,N-dimethylbenzenesulfonamide

Cat. No. B3129737
CAS RN: 339107-02-7
M. Wt: 404.5 g/mol
InChI Key: RHWNPTLOAUJGNL-UHFFFAOYSA-N
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Description

“4-{[(2-methoxy-1-naphthyl)sulfinyl]amino}-N,N-dimethylbenzenesulfonamide” is an organosulfur compound . Organosulfur compounds with sulfur–nitrogen bonds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth .


Synthesis Analysis

The synthesis of sulfoxides and sulfinamides, which are important in the pharmaceutical industry, organic synthesis, and fine chemicals, has been demonstrated under catalysis by transition metals . β-sulfinyl esters, as nucleophilic reagents, react with a variety of electrophilic reagents to produce sulfoxides and sulfinamides .


Molecular Structure Analysis

Sulfenate anions, which are part of the molecular structure of this compound, can be depicted by two limited valence bond structures . These structures effectively elucidate the ambident nature of sulfenate anions, reacting as nucleophiles either at the sulfur atom or at the oxygen atom .


Chemical Reactions Analysis

Sulfoxides and sulfinamides have extensive applications in the pharmaceutical industry, organic synthesis, fine chemical industry, and material production . They have shown a wide range of biological activities .

Scientific Research Applications

  • Synthesis and Characterization :

    • A study by El-Gaby et al. (2018) involved the synthesis and characterization of sulfonamide derivatives, which included compounds structurally related to 4-{[(2-methoxy-1-naphthyl)sulfinyl]amino}-N,N-dimethylbenzenesulfonamide. This research emphasized the preparation of these compounds and their analytical data, demonstrating their relevance in synthetic chemistry (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018).
  • Photodynamic Therapy and Cancer Treatment :

    • Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yield. These compounds, related to the chemical , are significant for their potential application in photodynamic therapy for cancer treatment, showcasing the therapeutic possibilities of such chemical structures (Pişkin, Canpolat, & Öztürk, 2020).
  • Antimicrobial Activity :

    • The antimicrobial properties of sulfonamide derivatives, including structures similar to 4-{[(2-methoxy-1-naphthyl)sulfinyl]amino}-N,N-dimethylbenzenesulfonamide, were explored by El-Gaby et al. (2018). They assessed the compounds' qualitative and quantitative antimicrobial effects, indicating the potential of such chemicals in developing new antimicrobial agents (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018).
  • Visible Light Promoted Chemical Processes :

  • Synthesis of HIV Integrate Inhibitors :

    • Gui-sen (2005) conducted a study on the synthesis of naphthalenesulfonamide derivatives, crucial intermediates for HIV integrate inhibitors. This research underscores the compound's importance in the field of antiviral drug development (Zhao Gui-sen, 2005).
  • Antitumor Screening and Gene Expression Studies :

    • Owa et al. (2002) evaluated sulfonamide-focused libraries, including compounds related to the chemical , for antitumor properties. The study utilized cell-based screens and gene expression analyses, highlighting the compound's potential in oncology research (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

properties

IUPAC Name

4-[(2-methoxynaphthalen-1-yl)sulfinylamino]-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-21(2)27(23,24)16-11-9-15(10-12-16)20-26(22)19-17-7-5-4-6-14(17)8-13-18(19)25-3/h4-13,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWNPTLOAUJGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)C2=C(C=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2-methoxy-1-naphthyl)sulfinyl]amino}-N,N-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2-methoxy-1-naphthyl)sulfinyl]amino}-N,N-dimethylbenzenesulfonamide
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4-{[(2-methoxy-1-naphthyl)sulfinyl]amino}-N,N-dimethylbenzenesulfonamide
Reactant of Route 3
4-{[(2-methoxy-1-naphthyl)sulfinyl]amino}-N,N-dimethylbenzenesulfonamide
Reactant of Route 4
4-{[(2-methoxy-1-naphthyl)sulfinyl]amino}-N,N-dimethylbenzenesulfonamide
Reactant of Route 5
4-{[(2-methoxy-1-naphthyl)sulfinyl]amino}-N,N-dimethylbenzenesulfonamide
Reactant of Route 6
4-{[(2-methoxy-1-naphthyl)sulfinyl]amino}-N,N-dimethylbenzenesulfonamide

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